CVT-11127 mechanism of action in lung cancer cells
CVT-11127 mechanism of action in lung cancer cells
An In-Depth Technical Guide on the Mechanism of Action of CVT-11127 in Lung Cancer Cells
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CVT-11127 is a potent and specific small-molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism.[1][2] In the context of lung cancer, CVT-11127 demonstrates significant anti-neoplastic activity by disrupting cellular lipid homeostasis. This guide elucidates the multifaceted mechanism of action of CVT-11127, detailing its effects on cellular proliferation, cell cycle progression, and the induction of distinct cell death pathways, including apoptosis and ferroptosis. The downstream effects on key oncogenic signaling pathways are also described. All quantitative data are presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate comprehension.
Core Mechanism of Action: Inhibition of SCD1
The primary molecular target of CVT-11127 is the enzyme Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a key rate-limiting enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearic acid (18:0) and palmitic acid (16:0), respectively.[1][3][4] By inhibiting SCD1, CVT-11127 effectively depletes the cellular pool of MUFAs, leading to an altered ratio of SFAs to MUFAs. This disruption of lipid metabolism is the foundational event that triggers the subsequent anti-cancer effects in lung cancer cells.[1][5]
Cellular Effects and Quantitative Analysis
The inhibition of SCD1 by CVT-11127 culminates in several observable anti-cancer effects in lung cancer cell lines.
Inhibition of SCD1 Enzyme Activity
CVT-11127 is highly effective at suppressing the enzymatic activity of SCD1 in various lung cancer cell lines.
| Cell Line | CVT-11127 Concentration | Treatment Duration | Reduction in SCD1 Activity | Reference |
| A549 | 10 µM | 24 hours | >95% | [6] |
| H1299 | 5 µM | 24 hours | >95% | [6] |
Anti-proliferative Effects
A direct consequence of MUFA depletion is the potent inhibition of lung cancer cell proliferation. This effect has been consistently observed across multiple studies and is a hallmark of CVT-11127's action. Notably, the anti-proliferative effects of CVT-11127 can be rescued by the exogenous addition of MUFAs such as oleic acid, confirming that the mechanism is directly tied to SCD1 inhibition.[3][5][7]
Cell Cycle Arrest
CVT-11127 induces a robust cell cycle arrest at the G1/S transition phase, preventing cancer cells from entering the DNA synthesis (S) phase.[1][2][5][8] This arrest is biochemically characterized by a reduction in the levels of key cell cycle regulatory proteins.[5][7]
| Cell Line | CVT-11127 Concentration | Treatment Duration | Effect on Cell Cycle | Associated Protein Level Changes | Reference |
| H460 | 1 µM | 48 hours | ~75% decrease in S-phase cell population with a concomitant increase in the G1 phase | Decreased Cyclin D1 and CDK6 | [5][6][7][8] |
Induction of Programmed Cell Death
CVT-11127 is capable of inducing at least two distinct forms of programmed cell death in lung cancer cells: apoptosis and ferroptosis.
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Apoptosis: This is a well-documented outcome of CVT-11127 treatment, characterized by cellular shrinkage, membrane blebbing, and DNA fragmentation.[1][5][7][8]
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Ferroptosis: More recent findings have revealed that by altering the lipid composition of cellular membranes and downstream signaling, CVT-11127 sensitizes lung cancer cells to ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[2][9][10]
Perturbation of Oncogenic Signaling Pathways
The anti-cancer effects of CVT-11127 are mediated through the modulation of critical signaling pathways that govern cell growth, survival, and metabolic homeostasis.
EGFR-Akt-ERK Signaling Axis
CVT-11127 treatment impairs the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) upon ligand stimulation.[3] This is hypothesized to be a result of altered lipid raft composition in the plasma membrane, which affects the receptor's conformation and dimerization.[3] The reduced EGFR activation leads to the subsequent inactivation of its downstream pro-survival and proliferative signaling cascades, namely the PI3K/Akt and Ras/ERK pathways.[3][11]
Caption: EGFR-Akt-ERK Signaling Pathway Inhibition by CVT-11127.
AKT-NRF2-SLC7A11 Ferroptosis Pathway
A more recently elucidated mechanism involves the induction of ferroptosis. SCD1 inhibition by CVT-11127 has been shown to downregulate the transcription of SLC7A11 (also known as xCT) through the AKT-GSK3β-NRF2 signaling axis.[10] SLC7A11 is the substrate-specific subunit of the system Xc- cystine/glutamate antiporter, which is essential for the import of cystine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[9][12] By reducing SLC7A11 expression, CVT-11127 depletes intracellular GSH, leading to the inactivation of glutathione peroxidase 4 (GPX4). This compromises the cell's ability to neutralize lipid peroxides, resulting in their accumulation and subsequent iron-dependent ferroptotic cell death.[12][13][14][15]
Caption: CVT-11127-induced Ferroptosis via the AKT-NRF2-SLC7A11 Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CVT-11127.
Cell Proliferation Assay (Crystal Violet Staining)
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Cell Seeding: Plate lung cancer cells (e.g., H460) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of CVT-11127 or DMSO (vehicle control). Include a positive control if applicable.
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Incubation: Incubate the plates for the desired duration (e.g., 48-96 hours) at 37°C in a 5% CO2 incubator.
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Staining: Aspirate the media and wash cells once with PBS. Fix and stain the cells with a solution of 0.5% crystal violet in 20% methanol for 15-20 minutes at room temperature.
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Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
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Quantification: Solubilize the stain by adding 10% acetic acid or methanol to each well. Read the absorbance at 570-590 nm using a microplate reader.
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Analysis: Normalize the absorbance values of treated cells to the vehicle-treated control cells to determine the percentage of proliferation inhibition.
Cell Cycle Analysis (Flow Cytometry)
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Cell Culture and Treatment: Culture cells (e.g., H460) to 60-70% confluency and treat with CVT-11127 (e.g., 1 µM) or DMSO for 48 hours.
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Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
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Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
SCD1 Activity Assay (Radiolabeling)
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Cell Treatment: Treat lung cancer cells (e.g., A549, H1299) with CVT-11127 or DMSO vehicle for 24 hours.
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Radiolabeling: Six hours before harvesting, pulse the cells with [14C]stearic acid (e.g., 0.25 µCi/dish).
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Lipid Extraction: Harvest the cells, and extract total lipids using a method such as the Folch procedure (chloroform:methanol).
-
Saponification and Methylation: Saponify the lipid extract and then methylate the resulting fatty acids to form fatty acid methyl esters (FAMEs).
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Separation: Separate the FAMEs (specifically [14C]stearic acid and its product [14C]oleic acid) using silver nitrate-impregnated thin-layer chromatography (TLC).
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Detection and Quantification: Visualize the radioactive spots using a PhosphorImager and quantify the density of the spots corresponding to the substrate and product.
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Calculation: Calculate SCD1 activity as the ratio of [14C]oleic acid to the sum of [14C]stearic acid and [14C]oleic acid.
General Experimental Workflow
The investigation of CVT-11127's mechanism of action typically follows a logical progression from cellular to molecular analysis.
Caption: General Experimental Workflow for Investigating CVT-11127.
Conclusion and Future Directions
CVT-11127 is a specific SCD1 inhibitor that exerts potent anti-cancer effects in lung cancer cells through a multi-pronged mechanism. By depleting cellular MUFAs, it inhibits proliferation, induces G1/S cell cycle arrest, and triggers programmed cell death via both apoptosis and ferroptosis. These effects are underpinned by the disruption of key signaling pathways, including the EGFR-Akt-ERK and AKT-NRF2-SLC7A11 axes. The detailed understanding of this mechanism of action provides a strong rationale for the continued investigation of SCD1 inhibitors as a therapeutic strategy for lung cancer, potentially in combination with other agents that could exploit the metabolic vulnerabilities induced by CVT-11127, such as ferroptosis inducers or EGFR inhibitors.[3] Future research should focus on in vivo efficacy, biomarker development to identify patient populations most likely to respond, and the exploration of synergistic combination therapies.
References
- 1. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Stearoyl-CoA desaturase activity modulates the activation of epidermal growth factor receptor in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Stearoyl-CoA Desaturase 1 expression in human lung adenocarcinoma cells impairs tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SCD1 Inhibition Blocks the AKT-NRF2-SLC7A11 Pathway to Induce Lipid Metabolism Remodeling and Ferroptosis Priming in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ferroptosis in lung cancer: a novel pathway regulating cell death and a promising target for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2 inhibits ferroptosis and protects against acute lung injury due to intestinal ischemia reperfusion via regulating SLC7A11 and HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nrf2 inhibits ferroptosis and protects against acute lung injury due to intestinal ischemia reperfusion via regulating SLC7A11 and HO-1 | Aging [aging-us.com]
